[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
Description
The compound 6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a central 1,4-benzothiazine ring system substituted with a chlorine atom at position 6, a 3,4-dimethoxyphenyl group at position 4, and a 1,1-dioxido sulfone group. The 2-position is functionalized with a methanone linked to a 4-methylpiperidin-1-yl moiety.
Properties
IUPAC Name |
[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5S/c1-15-8-10-25(11-9-15)23(27)22-14-26(17-5-6-19(30-2)20(13-17)31-3)18-12-16(24)4-7-21(18)32(22,28)29/h4-7,12-15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZPNFMFLPZBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Molecular Structure
- IUPAC Name: 6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Molecular Formula: C₁₈H₁₈ClN₃O₄S
- Molecular Weight: 393.87 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. A study assessing various derivatives found that compounds similar to the target compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
Recent investigations into the anticancer potential of benzothiazine derivatives have shown promising results. Compounds with similar structures have been tested against various cancer cell lines, revealing cytotoxic effects. For instance, a derivative was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific role of the piperidine moiety in enhancing these effects is an area of ongoing research.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with metabolic disorders. Preliminary studies suggest that it may act as an inhibitor of α-glucosidase, which is relevant in managing diabetes. Molecular docking studies have provided insights into the binding interactions between the compound and the enzyme's active site, indicating potential for further development as a therapeutic agent .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazine derivatives highlighted the antimicrobial efficacy of compounds structurally related to 6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Study 2: Cancer Cell Line Testing
In another study focusing on anticancer activity, derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain modifications to the benzothiazine core enhanced cytotoxicity by up to 70% compared to untreated controls. The study emphasized the importance of substituent groups in modulating biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Target Compound: 3,4-Dimethoxyphenyl group at position 3.
- 6-Chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Substituent: 3-Fluorophenyl group. Effects: Fluorine’s electronegativity reduces electron density, increasing lipophilicity and altering binding affinity in hydrophobic pockets. The absence of methoxy groups may limit solubility in aqueous media .
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Substituent: 2,3-Dihydrobenzodioxin group.
Variations in the Piperidine Substituent
Comparison with 4-Methoxyphenyl Analogue ()
- Compound: 6-Chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. Substituent: Single methoxy group at the para position of the phenyl ring. Effects: Reduced electron-donating capacity compared to the target compound’s 3,4-dimethoxy substitution. This may decrease binding affinity to targets requiring bidentate hydrogen bonding or resonance stabilization .
Data Table: Structural and Physicochemical Comparisons
Research Findings and Implications
- Electronic Properties : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects than fluorine or single methoxy substituents, which could enhance interactions with serotonin or dopamine receptors .
- Metabolic Stability : The 4-methylpiperidine moiety likely improves metabolic stability compared to unsubstituted piperidine derivatives, as alkyl groups hinder cytochrome P450-mediated oxidation .
- Solubility : The target compound’s methoxy groups may confer better aqueous solubility than the fluorophenyl analogue, though this is counterbalanced by the lipophilic 4-methylpiperidine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
